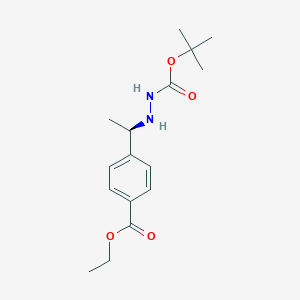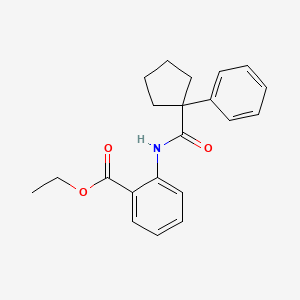
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is a versatile chemical compound with a unique structure that enables a wide range of applications in scientific research. This compound is part of the quinoxaline family, which is known for its significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
作用機序
Target of Action
The compound “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities . They can interact with their targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to their broad range of biomedical activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
準備方法
The synthesis of 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly.
化学反応の分析
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学的研究の応用
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying various biological processes.
Medicine: This compound has potential therapeutic uses due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is unique due to its specific combination of functional groups. Similar compounds include:
Quinoxaline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Sulfonamides: Known for their antimicrobial properties and used in various therapeutic applications.
Morpholine derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its combined quinoxaline, sulfonyl, and morpholine moieties, which provide a unique set of properties and applications.
特性
IUPAC Name |
4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMUIWYUWLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)
![2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B2361630.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride](/img/structure/B2361631.png)


![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2361640.png)




![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

